Curarine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Curarine is a term often associated with the various alkaloid compounds derived from the plant extracts used in traditional South American arrow poisons, commonly referred to as curare. The primary active component of curare is d-tubocurarine, which is an alkaloid that acts as a non-depolarizing neuromuscular blocker. Curare has been historically significant for its use in hunting by indigenous peoples, where it was applied to arrows to immobilize prey by inducing paralysis through its effects on the neuromuscular junction.

Curare is derived from several plant species, predominantly from the Menispermaceae and Loganiaceae families, including Chondrodendron tomentosum and Strychnos toxifera. The preparation of curare involves boiling the bark of these plants to produce a thick paste that can be applied to arrowheads. The name "curare" itself comes from indigenous words meaning "poison," reflecting its historical use as a hunting tool and later as a muscle relaxant in medicine .

The primary chemical reaction associated with curarine compounds involves their interaction with the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. Curarine acts as a competitive antagonist to acetylcholine, preventing muscle contraction by blocking the receptor sites. This interaction can be summarized as follows:

- Binding: Curarine binds to nAChR with equal or greater affinity than acetylcholine.

- Inhibition: This binding prevents acetylcholine from activating the receptor, leading to muscle paralysis.

- Reversibility: The effects of curarine can be reversed by increasing acetylcholine levels through the administration of acetylcholinesterase inhibitors, which prevent the breakdown of acetylcholine .

The synthesis of curarine compounds typically involves extraction from plant sources rather than synthetic methods due to their natural origin. The general process includes:

- Collection: Harvesting bark or other parts of plants like Chondrodendron tomentosum.

- Extraction: Boiling the plant material in water or other solvents to extract alkaloids.

- Purification: Filtering and evaporating the solution to yield crude curare, which may then be further purified for medical use.

Modern pharmaceutical methods may also involve isolating specific alkaloids such as d-tubocurarine for clinical applications, which can include crystallization and other purification techniques .

Curarine and its derivatives have several applications in both traditional and modern medicine:

- Skeletal Muscle Relaxation: Used during surgical procedures to facilitate intubation and relaxation of skeletal muscles.

- Treatment of Muscle Spasms: Historically used for conditions like tetanus and strychnine poisoning.

- Research Tool: Employed in neuropharmacology studies to understand neuromuscular transmission mechanisms .

Studies on curarine interactions focus on its competitive inhibition of acetylcholine at nAChRs. Research indicates that:

- Curarine's binding is reversible; thus, increasing acetylcholine concentrations can overcome its effects.

- The use of acetylcholinesterase inhibitors (e.g., neostigmine) can effectively reverse curarine-induced paralysis by elevating synaptic acetylcholine levels .

- Understanding these interactions aids in developing safer neuromuscular blockers with fewer side effects .

Curarine shares characteristics with several other neuromuscular blocking agents. Below is a comparison highlighting its uniqueness:

| Compound Name | Source Plant | Mechanism of Action | Unique Features |

|---|---|---|---|

| d-Tubocurarine | Chondrodendron tomentosum | Competitive antagonist | First isolated curare compound used in medicine |

| Atracurium | Synthetic | Competitive antagonist | Shorter duration; metabolized by plasma esterases |

| Pancuronium | Synthetic | Competitive antagonist | Longer duration; significant cardiovascular effects |

| Vecuronium | Synthetic | Competitive antagonist | Intermediate duration; fewer cardiovascular effects |

| Rocuronium | Synthetic | Competitive antagonist | Rapid onset; often used for rapid sequence intubation |

Curarine's historical significance as a natural product contrasts with modern synthetic alternatives that offer improved safety profiles and pharmacokinetics .

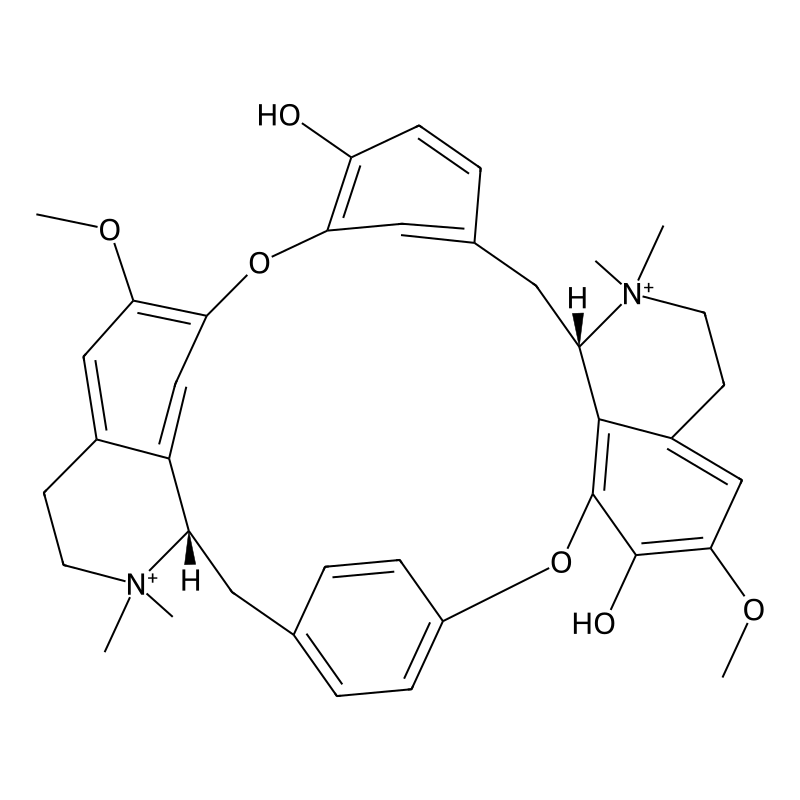

Curarine represents a complex bisbenzylisoquinoline alkaloid with the molecular formula C38H44N2O6+2 and a molecular weight of 624.8 grams per mole [1] [8]. The compound exists as a dication with a formal charge of +2, reflecting the presence of two quaternary nitrogen centers within its molecular framework [1] [8]. The Chemical Abstracts Service registry number for curarine is 22260-42-0, with an additional deprecated registry number of 1401-89-4 [1].

The stereochemical configuration of curarine is characterized by the presence of two defined stereochemical centers, designated as (13aS,25aS) in the systematic nomenclature [1]. The compound exhibits absolute stereochemistry with defined atom stereocenters numbering two out of a total of four potential sites [8]. The International Union of Pure and Applied Chemistry name for curarine reflects its complex polycyclic structure: (1S,16S)-10,25-dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol [1].

The molecular architecture features a bis-quaternary ammonium structure with both nitrogen atoms bearing positive charges [1]. The stereochemical analysis reveals that curarine possesses two hydroxyl groups positioned at specific locations within the molecule, contributing to its overall polarity and hydrogen bonding capacity [1]. The topological polar surface area measures 77.4 square Angstroms, indicating significant polar character that influences the compound's solubility and interaction properties [1].

| Molecular Property | Value |

|---|---|

| Molecular Formula | C38H44N2O6+2 |

| Molecular Weight | 624.8 g/mol |

| Formal Charge | +2 |

| Stereochemical Centers | 2 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 2 |

| Heavy Atom Count | 46 |

Comparative Analysis of Curarine vs. Tubocurarine and C-Curarine I

The structural comparison between curarine, tubocurarine, and C-Curarine I reveals significant differences in molecular composition and stereochemical complexity [1] [5] [19]. Tubocurarine, with the molecular formula C37H42N2O6+2, demonstrates a molecular weight of 609.7 grams per mole, making it slightly smaller than curarine [19] [24]. A fundamental distinction lies in the quaternary nitrogen configuration, where tubocurarine functions as a mono-quaternary alkaloid with only one quaternary nitrogen center, contrasting with curarine's bis-quaternary structure [22] [26].

C-Curarine I presents the most complex molecular architecture among the three compounds, featuring the molecular formula C40H44N4O+2 with a molecular weight of 596.8 grams per mole [5] [6]. This compound contains four nitrogen atoms, including two quaternary and two tertiary nitrogen centers, representing a significant departure from the nitrogen configuration observed in both curarine and tubocurarine [5] [3]. The stereochemical complexity of C-Curarine I is particularly pronounced, with ten defined atom stereocenters and two defined bond stereocenters, far exceeding the stereochemical complexity of either curarine or tubocurarine [5].

The oxygen content varies significantly among these alkaloids, with curarine and tubocurarine each containing six oxygen atoms, while C-Curarine I contains only one oxygen atom [1] [5] [19]. This difference substantially affects the hydrogen bonding capacity and polar surface area of these molecules [1] [5]. The topological polar surface area measurements reflect these differences, with curarine and tubocurarine both exhibiting 77.4 square Angstroms, while C-Curarine I displays a much smaller value of 15.7 square Angstroms [1] [5].

| Compound | Molecular Formula | Molecular Weight | Quaternary N | Tertiary N | Oxygen Atoms | Stereochemical Centers |

|---|---|---|---|---|---|---|

| Curarine | C38H44N2O6+2 | 624.8 g/mol | 2 | 0 | 6 | 2 |

| Tubocurarine | C37H42N2O6+2 | 609.7 g/mol | 1 | 1 | 6 | 2 |

| C-Curarine I | C40H44N4O+2 | 596.8 g/mol | 2 | 2 | 1 | 10 |

The benzylisoquinoline structural backbone is common to all three compounds, but the specific connectivity patterns and substitution patterns differ substantially [4] [24]. Tubocurarine maintains its classification as a benzylisoquinoline derivative, sharing structural similarities with other plant-derived alkaloids [24]. The ether bridge configurations also vary among these compounds, with C-Curarine I displaying a unique central octacyclic ring system with distinctive ether bridge arrangements [33] [36].

X-ray Crystallography and Nuclear Magnetic Resonance-Based Structural Elucidation

X-ray crystallographic studies have provided definitive structural information for curarine-related alkaloids, with particular emphasis on tubocurarine derivatives and C-Curarine I [10] [32] [34]. The crystal structure determination of tubocurarine dibromide methanol solvate revealed critical stereochemical information, confirming the mono-quaternary nature of the alkaloid [10] [32]. The crystallographic analysis established that tubocurarine adopts different conformations in crystals of dibromide and dichloride salts, indicating considerable molecular flexibility [10].

X-ray diffraction studies of the di-iodide derivative of C-Curarine I provided unequivocal structural evidence for the central octacyclic ring system and ether bridge configuration [33] [36]. These crystallographic investigations confirmed the complex polycyclic architecture and established the precise spatial arrangement of the quaternary nitrogen centers [33]. The absolute configuration determination through X-ray anomalous scattering techniques confirmed the stereochemical assignments previously proposed through chemical studies [10].

The three-dimensional structure determination of derivatives such as trimethyl-tubocurarine through X-ray crystallography revealed important conformational characteristics [12] [13] [34]. The crystallographic data indicated that these molecules adopt leaf-like conformations with distinct convex and concave surfaces [34]. The crystal structure analysis demonstrated that the convex surface contains hydrophilic groups, while the concave surface exhibits predominantly hydrophobic character [34].

Nuclear magnetic resonance spectroscopy has provided complementary structural information for curarine and related alkaloids [27] [29]. Proton nuclear magnetic resonance analysis has been particularly valuable for understanding the solution-state behavior and conformational dynamics of these molecules [27]. The nuclear magnetic resonance studies have revealed chemical shift patterns characteristic of the benzylisoquinoline framework and have provided insights into the electronic environment of the quaternary nitrogen centers [27].

The nuclear magnetic resonance-based structural elucidation has been enhanced through the application of two-dimensional techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy [27] [29]. These advanced nuclear magnetic resonance methods have enabled the complete assignment of proton and carbon-13 resonances, providing detailed information about the connectivity patterns and stereochemical relationships within the molecular framework [27] [29].

| Analytical Technique | Key Findings | Reference Studies |

|---|---|---|

| X-ray Crystallography | Absolute configuration determination | Tubocurarine dibromide analysis [10] [32] |

| X-ray Diffraction | Central octacyclic ring structure | C-Curarine I di-iodide study [33] [36] |

| Proton Nuclear Magnetic Resonance | Chemical shift assignments | Solution-state conformational analysis [27] |

| Two-dimensional Nuclear Magnetic Resonance | Complete resonance assignment | Connectivity pattern determination [27] [29] |

Chondrodendron tomentosum as Primary Source

Chondrodendron tomentosum, belonging to the Menispermaceae family, represents the principal botanical source of curarine and related benzylisoquinoline alkaloids [1] [2]. This large tropical liana is native to Central and South America, particularly abundant in the Amazon Basin, including regions of Brazil, Bolivia, Peru, Guyana, Ecuador, Panama, and Colombia [3]. The plant exhibits distinctive morphological characteristics, with woody climbing stems that can reach 10 centimeters in thickness at the base and climb up to 30 meters into the rainforest canopy [1] [4].

The taxonomic nomenclature of Chondrodendron tomentosum derives from Greek and Latin etymology, where the generic name combines the Greek words "chondros" (cartilage/lump/grain) and "dendron" (tree), while the specific epithet "tomentosum" refers to the Latin adjectival form meaning "covered in matted hairs" [1]. This nomenclature accurately describes the plant's physical appearance, particularly the large, glossy, cordate leaves that are densely clothed beneath with a silky white pubescence, earning it the common name "Velvet Leaf" [1].

Historical and ethnobotanical significance of Chondrodendron tomentosum traces back centuries to indigenous South American cultures. The Amazonian natives have utilized this plant extensively for producing curare, a potent arrow poison used for hunting [5] [6]. The preparation involved crushing the vines and roots and boiling them into a thick, tarry substance that was applied to dart and arrow tips [5]. Notably, the poison was only toxic when introduced into the bloodstream, allowing those preparing it to safely taste the substance to determine its readiness [5].

Alkaloid composition and content analysis reveals that Chondrodendron tomentosum contains approximately 0.819 percent total alkaloid content [7]. The primary alkaloid constituent is d-tubocurarine, which was first isolated in crystalline form by Wintersteiner and Dutcher in 1943 [8]. Their groundbreaking research established with certainty the botanical origin of this compound and substantiated the hypothesis that Chondrodendron tomentosum furnishes the active constituent in certain types of curare preparations [8].

The alkaloid profile of Chondrodendron tomentosum extends beyond d-tubocurarine to include multiple related compounds. Research has identified the presence of C-Curarine I, characterized by the molecular formula C40H44N4O and CAS registry number 7168-64-1 [9] [10]. Additional quaternary alkaloids have been isolated from various curare preparations derived from this species, including other members of the curarine family [11].

Phytochemical analysis of Chondrodendron tomentosum root material reveals the presence of various secondary metabolites alongside the primary alkaloids. The root contains starch, gum, tannins (1.26 percent), phlobaphene (0.52 percent), and the aforementioned alkaloid content (0.819 percent) [7]. This complex chemical matrix contributes to the traditional preparation methods used by indigenous peoples and influences modern extraction procedures.

Geographic distribution and habitat requirements significantly impact the alkaloid content and composition of Chondrodendron tomentosum. The plant thrives in well-draining, moist soils of tropical rainforests, preferring partial shade and soil rich in organic matter [12]. The specific environmental conditions of the Amazon Basin, including high humidity, consistent temperatures, and unique soil composition, appear to optimize the biosynthesis and accumulation of benzylisoquinoline alkaloids within the plant tissues [12].

Tissue-specific alkaloid distribution within Chondrodendron tomentosum demonstrates preferential accumulation patterns. While alkaloids are present throughout various plant organs, the root system serves as the primary repository for the highest concentrations of bioactive compounds [7]. This distribution pattern aligns with traditional harvesting practices that focused primarily on root material for curare preparation.

Quality assessment and standardization of Chondrodendron tomentosum material requires careful attention to botanical authentication and chemical analysis. Historical adulteration issues, including substitution of stems for roots and introduction of materials from unrelated species, necessitate rigorous quality control measures [7]. Pharmacopoeial standards emphasize the importance of proper botanical identification and chemical standardization to ensure consistent alkaloid content.

Conservation status and sustainability concerns surrounding Chondrodendron tomentosum reflect broader environmental challenges facing Amazonian flora. Deforestation and habitat loss pose significant threats to natural populations of this species [12]. The increasing demand for pharmaceutical applications of benzylisoquinoline alkaloids necessitates sustainable harvesting practices and potential cultivation strategies to preserve wild populations while meeting commercial needs.

| Property | Value | Source/Reference |

|---|---|---|

| Molecular Formula | C40H44N4O (dication) | PubChem, ChemSpider [13] [10] |

| Molecular Weight | 624.8 g/mol | PubChem calculation [13] |

| Chemical Classification | Benzylisoquinoline alkaloid | Literature classification [14] [2] |

| Physical State | White crystalline needles | Merck Index description [15] |

| Optical Rotation | +73.6° (c=1 in water) | Literature data [9] |

| UV Maximum | 260, 296 nm | Literature data [9] |

| Alkaloid | Content/Yield | Isolation Method | Reference |

|---|---|---|---|

| d-tubocurarine | Primary alkaloid | Crystalline isolation | Wintersteiner & Dutcher 1943 [8] |

| Total alkaloid content | 0.819% | Extraction analysis | Henriettes Herbal [7] |

| C-Curarine I | Present | Chemical separation | Literature reports [9] |

| Other curare alkaloids | Multiple compounds | Various methods | Multiple sources [11] |

Metabolic Engineering of Benzylisoquinoline Alkaloid Biosynthesis

Benzylisoquinoline alkaloid biosynthesis represents a complex biochemical pathway that has become a prime target for metabolic engineering approaches aimed at improving production yields and creating novel alkaloid derivatives [16] [17]. The biosynthetic route leading to curarine and related compounds involves multiple enzymatic steps, beginning with the amino acid tyrosine and proceeding through several key intermediates to produce the final alkaloid structures [18] [19].

Pathway initiation and early steps in benzylisoquinoline alkaloid biosynthesis commence with tyrosine as the primary precursor molecule [18] [20]. Tyrosine aminotransferase catalyzes the transamination of L-tyrosine and α-ketoglutarate, yielding 4-hydroxyphenylpyruvic acid and L-glutamate [20]. This enzyme demonstrates substrate specificity with apparent Km values of 1.82 millimolar for tyrosine and 0.35 millimolar for α-ketoglutarate [20]. The decarboxylation product of 4-hydroxyphenylpyruvic acid, 4-hydroxyphenylacetaldehyde, serves as a crucial precursor for the diverse array of benzylisoquinoline alkaloids [20].

The Pictet-Spengler reaction catalyzed by norcoclaurine synthase represents the first committed step in reticuline biosynthesis and establishes the fundamental benzylisoquinoline scaffold [18]. This enzymatic condensation between dopamine and 4-hydroxyphenylacetaldehyde produces (S)-norcoclaurine, introducing the cyclic nitrogen ring structure characteristic of this alkaloid family [18]. The enzyme exhibits stereospecificity, establishing the crucial (S)-configuration that determines the subsequent biosynthetic pathway direction [18].

Sequential methylation reactions follow the initial condensation step, involving three distinct methyltransferase enzymes that progressively modify the norcoclaurine backbone [21]. The first methylation is catalyzed by norcoclaurine 6-O-methyltransferase, which functions as a rate-limiting step in the pathway and plays a crucial role in overall alkaloid yield [21]. This enzyme converts (S)-norcoclaurine to (S)-norreticuline, establishing the methylation pattern essential for subsequent transformations [21].

N-methylation and additional O-methylation steps further elaborate the alkaloid structure through the action of coclaurine-N-methyltransferase and 3'-hydroxy-N-methylcoclaurine-4'-O-methyltransferase [21]. These enzymes demonstrate substrate specificity requirements, with earlier research indicating that N-methyltransferase and 4'-O-methyltransferase reactions proceed poorly without prior 6-O-methylation [21]. This sequential dependency highlights the importance of enzyme coordination in achieving efficient alkaloid biosynthesis [21].

Cytochrome P450-mediated hydroxylation introduces additional complexity through the incorporation of hydroxyl groups at specific positions on the alkaloid backbone [19]. These reactions require molecular oxygen and specific cofactors, including tetrahydrobiopterin for certain hydroxylase enzymes [19]. The hydroxylation steps often represent bottlenecks in the biosynthetic pathway due to the specialized requirements for electron transport partners and cofactor regeneration systems [19].

Reticuline as a branch point intermediate serves as the critical divergence point for the biosynthesis of various benzylisoquinoline alkaloid subclasses [18] [21]. From (S)-reticuline, the pathway can proceed toward the synthesis of morphinan alkaloids, protoberberine alkaloids, or aporphine alkaloids depending on the specific enzymes present in the host organism [21]. This branching pattern makes reticuline an attractive target for metabolic engineering efforts aimed at producing diverse alkaloid products [21].

Microbial production systems have emerged as promising platforms for benzylisoquinoline alkaloid biosynthesis, offering advantages over traditional plant-based production methods [22] [21]. Escherichia coli systems engineered with plant enzyme genes have demonstrated the ability to produce (S)-reticuline from dopamine with yields reaching 55 milligrams per liter within one hour [21]. These microbial systems circumvent many of the limitations associated with plant cell culture, including slow growth rates and complex secondary metabolite regulation [21].

Yeast-based production platforms provide additional advantages for benzylisoquinoline alkaloid biosynthesis, particularly for enzymes requiring eukaryotic expression systems [19]. Saccharomyces cerevisiae strains engineered with mammalian tyrosine hydroxylase, bacterial DOPA decarboxylase, and multiple plant methyltransferases have achieved de novo production of reticuline from simple carbon sources [19]. The incorporation of tetrahydrobiopterin biosynthesis and recycling pathways enables complete reconstruction of the early steps in alkaloid biosynthesis [19].

Combined microbial systems utilizing both Escherichia coli and Saccharomyces cerevisiae demonstrate enhanced production capabilities for downstream alkaloids [21]. These systems leverage the strengths of each host organism, with Escherichia coli handling the initial steps to reticuline production and Saccharomyces cerevisiae providing the cellular machinery for more complex enzymatic transformations [21]. Magnoflorine production using this approach achieved yields of 7.2 milligrams per liter within 72 hours, while scoulerine production reached 8.3 milligrams per liter within 48 hours [21].

Pathway optimization strategies in metabolic engineering focus on identifying and alleviating bottlenecks that limit overall alkaloid production [16] [23]. Overexpression of rate-limiting enzymes, such as 6-O-methyltransferase, has demonstrated modest improvements in downstream alkaloid accumulation [23]. However, the interconnected nature of metabolic pathways requires careful consideration of metabolic flux distribution and potential feedback inhibition mechanisms [23].

Substrate feeding and precursor enhancement represent complementary approaches to genetic modifications in metabolic engineering [19]. Modifications to central metabolism, including alterations to aromatic amino acid biosynthesis pathways, can significantly increase the availability of tyrosine and related precursors [19]. These metabolic rewiring efforts have achieved up to 60-fold increases in norcoclaurine production from fed dopamine substrates [19].

Enzyme engineering and protein optimization offer additional avenues for improving benzylisoquinoline alkaloid biosynthesis [19]. Mutant tyrosine hydroxylase enzymes with reduced product and substrate inhibition have demonstrated significant improvements in pathway flux [19]. Similarly, optimized norcoclaurine synthase variants selected through directed evolution approaches have contributed to enhanced overall alkaloid production [19].

Regulatory mechanisms and transcriptional control play crucial roles in determining alkaloid production levels in both natural and engineered systems [16] [24]. Overexpression of transcription factors can lead to significant changes in alkaloid profiles, although these modifications may be accompanied by adverse effects on cellular growth and development [24]. Understanding these regulatory networks provides opportunities for more sophisticated metabolic engineering approaches [24].

| Enzyme | Function | Product | Km Value |

|---|---|---|---|

| Tyrosine aminotransferase (TyrAT) | Tyrosine to 4-hydroxyphenylpyruvate | 4-hydroxyphenylpyruvate | 1.82 mM (Tyr) [20] |

| Norcoclaurine synthase (NCS) | Dopamine + 4-HPAA condensation | (S)-norcoclaurine | Variable [18] |

| 6-O-methyltransferase (6OMT) | Methylation of position 6 | (S)-norreticuline | Not specified [21] |

| N-methyltransferase (CNMT) | N-methylation of nitrogen | (S)-coclaurine | Not specified [21] |

| 4-O-methyltransferase (4OMT) | Methylation of position 4 | (S)-reticuline | Not specified [21] |

Future directions in metabolic engineering of benzylisoquinoline alkaloid biosynthesis focus on developing more sophisticated production systems that combine multiple engineering strategies [25] [26]. Advances in synthetic biology tools, including CRISPR-based gene editing and modular pathway assembly systems, provide new opportunities for precise metabolic modifications [25]. The integration of systems biology approaches with metabolic engineering offers the potential for more predictable and controllable alkaloid production systems [25].

Compartmentalization strategies represent an emerging area of research in benzylisoquinoline alkaloid metabolic engineering [26]. Targeting specific enzymes to appropriate cellular compartments can improve enzyme activity and reduce unwanted side reactions [26]. Recent work demonstrating improved berberine bridge enzyme activity through endoplasmic reticulum compartmentalization achieved over 200 percent increases in scoulerine production [26].

Novel alkaloid production through metabolic engineering extends beyond natural products to include the synthesis of previously inaccessible compounds [24]. Mutasynthesis approaches, involving the feeding of unnatural precursors to engineered biosynthetic pathways, have enabled the production of modified benzylisoquinoline alkaloids with altered biological activities [24]. These approaches open new avenues for drug discovery and development based on alkaloid scaffolds [24].

| System | Product | Yield | Time | Reference |

|---|---|---|---|---|

| E. coli (reticuline) | (S)-reticuline | 55 mg/L | 1 hour | Nakagawa et al. 2011 [21] |

| Yeast (reticuline) | (S)-reticuline | 19.2 μg/L | Not specified | DeLoache et al. 2015 [19] |

| E. coli + S. cerevisiae (magnoflorine) | Magnoflorine | 7.2 mg/L | 72 hours | Nakagawa et al. 2011 [21] |

| E. coli + S. cerevisiae (scoulerine) | Scoulerine | 8.3 mg/L | 48 hours | Nakagawa et al. 2011 [21] |

| Native plant extraction | Total alkaloids | 0.819% dry weight | Natural accumulation | Literature data [7] |